molecular formula C7H5BF3NO4 B1611430 4-Nitro-2-(trifluoromethyl)phenylboronic acid CAS No. 408359-15-9

4-Nitro-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1611430
CAS No.: 408359-15-9
M. Wt: 234.93 g/mol
InChI Key: MBAPFNMGNZZWDX-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2). This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(trifluoromethyl)phenylboronic acid typically involves the nitration of 2-(trifluoromethyl)phenylboronic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

2-(Trifluoromethyl)phenylboronic acid+HNO34-Nitro-2-(trifluoromethyl)phenylboronic acid\text{2-(Trifluoromethyl)phenylboronic acid} + \text{HNO}_3 \rightarrow \text{this compound} 2-(Trifluoromethyl)phenylboronic acid+HNO3​→4-Nitro-2-(trifluoromethyl)phenylboronic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 4-Nitro-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This is followed by transmetalation and reductive elimination steps, resulting in the formation of the biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic properties. These properties make it particularly useful in Suzuki-Miyaura coupling reactions, providing greater reactivity and selectivity compared to similar compounds .

Properties

IUPAC Name

[4-nitro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO4/c9-7(10,11)5-3-4(12(15)16)1-2-6(5)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAPFNMGNZZWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573875
Record name [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408359-15-9
Record name [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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